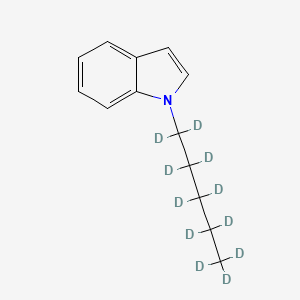
N-Pentylindole-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentylindole-d11 is a deuterated derivative of N-pentylindole, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard. N-Pentylindole itself is a synthetic cannabinoid and is often used as a marker for the detection of synthetic cannabinoids in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Pentylindole-d11 can be synthesized through a multi-step process involving the deuteration of N-pentylindole. The synthesis typically starts with the preparation of N-pentylindole, which involves the alkylation of indole with 1-bromopentane under basic conditions . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the deuterated compound. The final product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Pentylindole-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Pentylindole-d11 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Pentylindole-d11 is similar to that of other synthetic cannabinoids. It acts as an agonist at the cannabinoid receptors (CB1 and CB2) in the brain, mimicking the effects of naturally occurring cannabinoids. This interaction leads to various physiological effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar structure but different functional groups.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the indole ring.
APICA: A synthetic cannabinoid with a different alkyl chain length.
Uniqueness
N-Pentylindole-d11 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and quantifying synthetic cannabinoids. Its stability and isotopic labeling provide advantages in analytical applications compared to non-deuterated analogs .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2 |
InChI Key |
QWLCOOAYMQWDPR-QMUKGJFHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


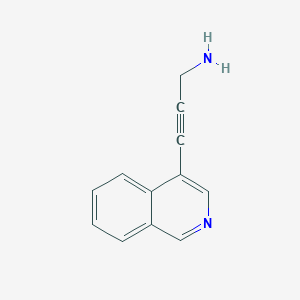
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
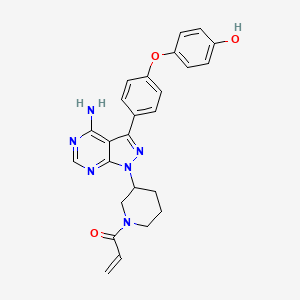
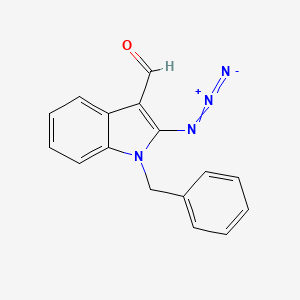
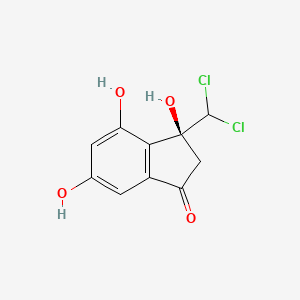
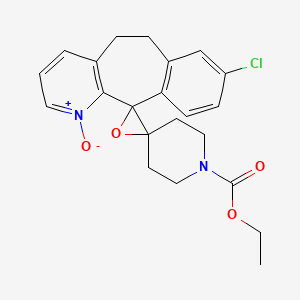
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
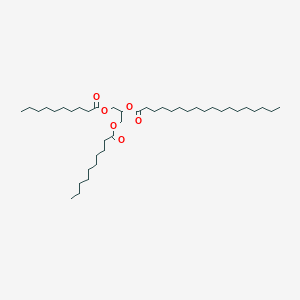
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)

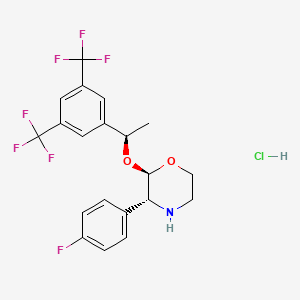
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
